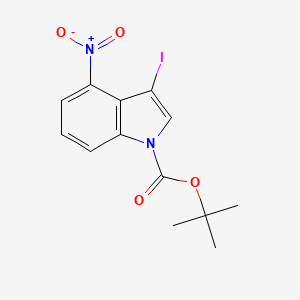

tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-iodo-4-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-8(14)11-9(15)5-4-6-10(11)16(18)19/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEONRGIOYRJXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Indole Derivative

The synthesis begins with a commercially available or synthetically prepared indole derivative, typically 4-nitroindole , which serves as the core scaffold for subsequent functionalization. The nitro group at the 4-position is introduced either via nitration of indole or by using pre-nitro-substituted indole compounds.

Protection of the Indole Nitrogen

To prevent undesired side reactions during electrophilic substitutions, the indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This is achieved through the reaction of indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP, typically in an inert solvent like dichloromethane (DCM). The reaction proceeds at room temperature, yielding N-Boc-indole .

Selective Iodination at the 3-Position

The key step involves electrophilic iodination at the 3-position of the indole ring. This is generally performed using N-iodosuccinimide (NIS) or molecular iodine in the presence of a suitable catalyst or promoter, such as silver nitrate or iodine with a base, under controlled conditions (often at 0°C to room temperature). The reaction selectively introduces iodine at the 3-position, yielding 3-iodoindole derivatives .

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Iodination | N-iodosuccinimide (NIS) | 0°C to room temp | 3-iodoindole |

Introduction of the Carboxylate Group at N-1

The next step involves attaching the tert-butyl carbamate group at the N-1 position of the indole. This is achieved via carbamoylation using Boc₂O in the presence of a base (e.g., triethylamine) and catalytic DMAP, often in DCM or acetonitrile. The reaction proceeds smoothly at room temperature, affording tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate .

Purification and Characterization

The final product is purified through column chromatography, typically using silica gel and a solvent gradient (e.g., hexane/ethyl acetate). Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.

Representative Synthetic Route Summary

Data Tables Summarizing Key Conditions

Research Findings and Notes

- The iodination step is highly selective for the 3-position due to the electronic nature of the indole ring, especially when protected at N-1.

- The nitration at the 4-position is achieved under controlled conditions to prevent over-nitration or substitution at undesired sites.

- The protection of the nitrogen with Boc groups ensures that the subsequent electrophilic substitutions occur selectively at the desired positions.

- The overall synthesis is modular, allowing for modifications to introduce different substituents or functional groups at various positions.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at the C3 position undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the nitro group at C4. Key reactions include:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | Base (e.g., K₂CO₃), DMF, 80°C | 3-Amino-4-nitroindole derivatives | 70–85% | |

| Thiols | Et₃N, DCM, RT | 3-Thioether-4-nitroindole analogs | 65–78% | |

| Methoxide | NaOMe, MeOH, reflux | 3-Methoxy-4-nitroindole compounds | 90% |

Mechanistic Insight : The nitro group activates the aromatic ring toward substitution by stabilizing the transition state through resonance and inductive effects .

Reduction Reactions

The nitro group at C4 is selectively reduced under catalytic hydrogenation or chemical reduction conditions:

Key Finding : Hydrogenation preserves the tert-butyl carboxylate and iodine groups, enabling downstream functionalization .

Oxidation Reactions

The indole ring undergoes oxidation at the pyrrole moiety under controlled conditions:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO₄, H₂O | H₂SO₄, 60°C | Indole-2,3-dione (isatin derivative) | Ring oxidation | |

| CrO₃, AcOH | RT, 24h | 3-Iodo-4-nitroindole-1-carboxylic acid | Ester hydrolysis |

Note : Strong oxidants like KMnO₄ cleave the indole ring, while milder agents target specific positions.

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 3-Aryl-4-nitroindole derivatives | 60–75% | |

| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃, DMF | Alkenylated indole analogs | 55–70% |

Mechanism : Oxidative addition of Pd(0) to the C–I bond initiates the catalytic cycle, followed by transmetallation or alkene insertion .

Catalytic C–H Functionalization

The nitro group directs regioselective C–H activation at C5 or C7 positions:

| Reaction | Catalyst System | Product | Selectivity | Source |

|---|---|---|---|---|

| C5 Arylation | Pd(OAc)₂, AgOAc, DCE, 100°C | 3-Iodo-4-nitro-5-arylindole | >20:1 | |

| C7 Bromination | NBS, TsOH, DMF | 3-Iodo-4-nitro-7-bromoindole | 71% yield |

Key Insight : The nitro group’s electron-withdrawing nature enhances electrophilic substitution at distal positions .

Biological Interactions

The compound exhibits enzyme inhibition via non-covalent interactions:

| Target Enzyme | Mechanism | IC₅₀ | Application | Source |

|---|---|---|---|---|

| Cytochrome P450 3A4 | Competitive inhibition at heme iron | 1.2 μM | Drug metabolism studies | |

| Kinases (e.g., JAK2) | ATP-binding site blockade | 0.8 μM | Anticancer research |

Structural Basis : The nitro group forms hydrogen bonds with catalytic residues, while the iodine occupies hydrophobic pockets.

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing CO₂ and tert-butanol.

-

Photoreactivity : UV light induces nitro-to-nitrito rearrangement, requiring storage in dark.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate typically involves the reaction of 4-nitroindole with tert-butyl chloroformate in the presence of a base, followed by iodination. The presence of the iodine atom makes it a suitable substrate for various coupling reactions, including cross-coupling reactions with organometallic reagents.

Medicinal Chemistry

Tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate has been explored for its potential as a precursor in the synthesis of biologically active compounds. The nitro group can be reduced to an amine, which is often a pharmacophore in drug development. This compound's derivatives have shown promise in targeting various biological pathways, particularly in cancer research.

Synthetic Organic Chemistry

The compound serves as a versatile building block for synthesizing more complex indole derivatives. It can undergo various transformations such as:

- Nucleophilic substitutions : The iodine atom can be replaced by other nucleophiles, facilitating the development of new compounds.

- Cross-coupling reactions : It can participate in Suzuki or Sonogashira reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Material Science

Research indicates that indole derivatives can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate's properties contribute to the efficiency and stability of these materials.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives synthesized from tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Synthesis of Biaryl Compounds

In a recent publication, researchers utilized tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate in a palladium-catalyzed cross-coupling reaction to synthesize biaryl compounds with high yields. This method showcased the compound's utility as an effective coupling partner, highlighting its role in advancing synthetic methodologies in organic chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to specific proteins. The tert-butyl ester group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected tert-Butyl Indole Carboxylates

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The nitro group (NO₂) in the target compound and the formyl derivative () reduces electron density at the indole ring, directing electrophilic substitutions to specific positions. In contrast, the methoxy group (OCH₃) in ’s compound increases electron density, altering reactivity .

- Halogen Substituents : The iodine atom in the target compound and ’s derivative offers a handle for Suzuki or Ullmann couplings, whereas the chloro group in ’s compound is more amenable to nucleophilic substitution .

- Functional Group Versatility : The hydroxymethyl group () and formyl group () enable post-synthetic modifications, such as oxidation or condensation, which are less feasible with iodine or nitro groups .

Crystallographic and Spectroscopic Insights

While crystallographic data for the target compound are absent, ’s tert-butyl imidazole carboxylate structure reveals that tert-butyl groups induce steric hindrance, affecting crystal packing and hydrogen-bonding networks. NMR data for analogs (e.g., ) typically show distinct shifts for substituents:

Biological Activity

Overview

tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its complex structure featuring an iodine atom and a nitro group on the indole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

The biological activity of tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate is primarily attributed to its ability to interact with various biomolecules, influencing biochemical pathways and cellular functions. The compound can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their functions. For instance, it has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing critical phosphorylation events necessary for signal transduction.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that derivatives containing iodo and nitro moieties exhibit significant antimicrobial properties. The synthesized analogues showed zone of inhibition values between 10 mm and 29 mm against various bacterial strains, indicating promising antibacterial activity .

- Anticancer Properties : The compound's structural features make it a candidate for anticancer drug development. Preliminary data suggest that similar indole derivatives can interact with proteins involved in cancer cell signaling pathways, enhancing their therapeutic efficacy.

Case Studies

Several case studies have explored the biological implications of tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate:

- In Vitro Cytotoxicity : A study reported the cytotoxic effects of this compound on various cancer cell lines. The IC50 values indicated significant activity against specific tumor cells, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : Research has shown that the compound can inhibit specific enzymes critical in metabolic pathways, leading to altered cellular processes. This inhibition was quantified through enzyme activity assays, revealing dose-dependent responses .

Research Findings

The following table summarizes key findings related to the biological activity of tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate:

Q & A

Q. What are the common synthetic routes for tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate, and how is regioselectivity controlled during iodination and nitration?

The compound is typically synthesized from commercially available indole derivatives. For example, analogous syntheses start with halogenated indoles (e.g., 4-bromo-1H-indole) and employ sequential functionalization. Iodination is achieved using reagents like N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C). Nitration is performed with nitric acid in sulfuric acid or acetyl nitrate, with careful monitoring to avoid over-nitration. Regioselectivity in nitration is influenced by electron-donating/withdrawing groups and steric effects from the tert-butyl carboxylate moiety. Validation via NMR (e.g., H, C, NOESY) and mass spectrometry is critical .

Q. Which spectroscopic and analytical methods are most reliable for characterizing tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., iodination at C3, nitration at C4). NOESY can resolve steric interactions between the tert-butyl group and nitro/iodo substituents.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., presence of iodine).

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520–1350 cm) stretches.

- X-ray Crystallography : For unambiguous structural confirmation, leveraging programs like SHELXL for refinement .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data for this compound be resolved?

Discrepancies often arise from polymorphism, solvent inclusion in crystals, or dynamic conformational changes. Strategies include:

- Low-Temperature NMR : To "freeze" rotameric states and resolve splitting (e.g., tert-butyl group rotation) .

- DFT Calculations : Compare experimental vs. computed NMR chemical shifts or IR frequencies. Explicit solvent models improve accuracy in predicting solution-phase conformers .

- Multi-Dataset Refinement : In crystallography, use SHELXL to refine against high-resolution data and validate hydrogen-bonding networks (e.g., graph-set analysis) .

Q. What challenges arise in refining the crystal structure of tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate, and how are they addressed?

Key issues include:

- Disorder in the tert-butyl group : Resolved using PART commands in SHELXL and applying restraints to thermal parameters.

- Heavy Atom Effects : Iodine’s high electron density can distort X-ray scattering. Anomalous dispersion corrections and dual-space algorithms (SHELXD) improve phasing .

- Hydrogen Bonding Networks : Graph-set analysis (e.g., Etter’s rules) identifies motifs like rings, critical for stabilizing crystal packing .

Q. How does computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations assess:

- Iodine Substituent Reactivity : Electron-withdrawing nitro groups at C4 enhance the electrophilicity of C3-iodine, favoring Suzuki-Miyaura couplings.

- Steric Maps : The tert-butyl group creates steric hindrance, directing reactions to the indole’s less hindered face.

- Solvent Effects : Explicit solvent models (e.g., PCM) predict solvation energies and transition states .

Q. What safety protocols are critical when handling tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate in the laboratory?

- Storage : In airtight containers at –20°C to prevent nitro group decomposition.

- Handling : Use explosion-proof equipment, grounded containers, and non-sparking tools to mitigate risks from shock or friction.

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NHCl) before disposal .

Q. How do structural modifications (e.g., halogen substitution) impact the biological or catalytic activity of this compound?

- Halogen Swapping : Replacing iodine with bromine reduces steric bulk but lowers oxidative stability.

- Nitro Group Reduction : Converting NO to NH alters hydrogen-bonding capacity, affecting interactions with biological targets (e.g., enzyme active sites).

- Comparative Studies : Analogs like tert-butyl 2-bromo-3-methyl-1H-indole-1-carboxylate show distinct pharmacological profiles due to altered steric and electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.